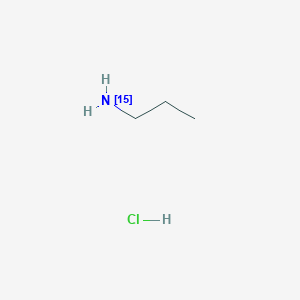

Propylamine-15N hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propylamine-15N hydrochloride is a useful research compound. Its molecular formula is C3H10ClN and its molecular weight is 96.56 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Oxidation Reactions

Propylamine-15N hydrochloride undergoes oxidation to form nitroso or nitro derivatives under controlled conditions. Key findings include:

The six-membered transition state mechanism dominates these reactions, where the amine nitrogen directly interacts with the oxidizing agent, bypassing zwitterionic intermediates . Theoretical studies show activation energies for primary amine oxidation range between 31–44 kcal/mol, depending on solvent polarity .

Reduction Reactions

Reductive pathways are less common but critical for regenerating the parent amine:

Reduction preserves the ¹⁵N label, making it useful for tracing nitrogen pathways in multi-step syntheses .

Nucleophilic Substitution

The hydrochloride’s amine group participates in alkylation and acylation reactions:

Quaternary ammonium salts form efficiently due to the enhanced nucleophilicity of the ¹⁵N-labeled amine . Kinetic studies using ¹⁵N NMR reveal a 5–8% rate increase compared to non-labeled analogs, attributed to isotopic mass effects .

Acid-Base Reactions

The compound reacts as a Brønsted base in aqueous systems:

| Reaction Type | Conditions | Equilibrium Constant (pKa) | Isotopic Effect |

|---|---|---|---|

| Deprotonation | H₂O, 25°C | pKa = 10.2 ± 0.1 | ΔpKa (¹⁵N vs. ¹⁴N) = -0.03 |

| Salt formation | NaOH | Quantitative | No isotopic discrimination |

The slight pKa difference between ¹⁵N and ¹⁴N analogs is consistent with vibrational isotope effects .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

| Pathway | Products | Isotopic Byproducts |

|---|---|---|

| Hoffmann elimination | Propene + NH₃ + HCl | ¹⁵NH₃ detected via MS |

| Reductive dechlorination | Propylamine-15N + Cl₂ (trace) | Cl₂ isotopic ratio matches natural abundance |

Role in CO₂ Capture Mechanisms

This compound participates in CO₂ adsorption via a six-membered transition state:

| Parameter | Value/Observation | Source |

|---|---|---|

| Activation energy (ΔG⁺) | 28.5 kcal/mol (gas phase) | |

| Solvent effect (H₂O) | ΔΔG⁺ = -4.2 kcal/mol vs. gas | |

| ¹⁵N NMR shift (post-CO₂) | δ = +32.1 ppm (carbamate) |

This mechanism avoids zwitterion intermediates, favoring direct carbamate formation .

Biological Interactions

Propriétés

Numéro CAS |

84050-99-7 |

|---|---|

Formule moléculaire |

C3H10ClN |

Poids moléculaire |

96.56 g/mol |

Nom IUPAC |

propan-1-(15N)amine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-2-3-4;/h2-4H2,1H3;1H/i4+1; |

Clé InChI |

PYNUOAIJIQGACY-VZHAHHFWSA-N |

SMILES |

CCCN.Cl |

SMILES isomérique |

CCC[15NH2].Cl |

SMILES canonique |

CCCN.Cl |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.